![molecular formula C14H18N4O4 B1366313 1-Hydroxy-2-imino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-4-amine CAS No. 27653-68-5](/img/structure/B1366313.png)

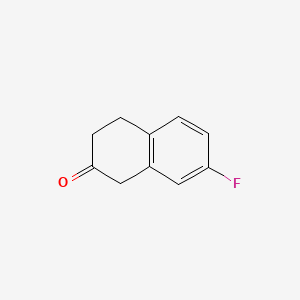

1-Hydroxy-2-imino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Hydroxy-2-imino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-4-amine, also known as 1H-Imidazole-5-methanol (1H-Im-5-M), is an organic compound that has recently been studied for its potential applications in a variety of scientific fields. 1H-Im-5-M is a heterocyclic compound that exists in two different tautomeric forms, the imidazole and the iminol. It is a colorless, hygroscopic solid with a melting point of 138-140 °C and a boiling point of 250-252 °C. 1H-Im-5-M is soluble in many organic solvents, such as methanol, ethanol, and acetone, and it is also soluble in water.

Applications De Recherche Scientifique

Synthesis and Chemical Interactions

DMAP Catalyzed Synthesis

Research describes the synthesis of tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP), involving compounds similar to the specified chemical. This synthesis process is critical for developing new chemical compounds with potential applications in various fields (Khashi et al., 2015).

Iminophosphorane Reaction Pathways

Another study details the synthesis of derivatives of Pyrido[4,3-d]pyrimidin-4(3H)-one via an Iminophosphorane, demonstrating the versatility of pyrimidine derivatives in chemical synthesis (Liu et al., 2006).

Conjugated Azomethine Ylides in Pyrimidine Systems

The thermal reaction of N-benzyl-N-[3-(N-substituted imino)methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl]amino acid esters showcases stereoselective pyrroline-ring formation, highlighting the role of conjugated azomethine ylides in pyrimidine systems (Noguchi et al., 2003).

Novel Pyrimidines from Acetamido-Dicyanovinyl Ammonium Chloride

The study on novel pyrimidines from acetamido-dicyanovinyl ammonium chloride, resulting in various pyrimido[5,4-d]pyrimidines, exemplifies the diversity in pyrimidine synthesis and its derivatives (Al‐Azmi, 2005).

Biological Activity and Applications

Antibacterial Pyrazolopyrimidine Derivatives

A study synthesizing pyrazolopyrimidine derivatives, similar in structure to the specified chemical, revealed significant antibacterial activity, suggesting potential applications in medical research (Rahmouni et al., 2014).

Antimicrobial Activity of Novel Compounds

The research on the synthesis of 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides demonstrates their antimicrobial properties, indicating potential for developing new antimicrobial agents (Zhuravel et al., 2005).

Propriétés

IUPAC Name |

1-hydroxy-2-imino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O4/c1-20-10-5-8(6-11(21-2)12(10)22-3)4-9-7-18(19)14(16)17-13(9)15/h5-7,19H,4H2,1-3H3,(H3,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAYZHNKZSZREPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=CN(C(=N)N=C2N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Hydroxy-2-imino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-4-amine | |

CAS RN |

27653-68-5 |

Source

|

| Record name | Trimethoprim 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027653685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIMETHOPRIM 1-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CFX36LL429 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[[4-(3,4-Dimethylanilino)-4-oxobutanoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1366255.png)

![Methyl 5-chloro-4-[(4-fluorophenyl)methoxyiminomethyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B1366258.png)

![3-Methyl-2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)imino]-1,3-thiazole](/img/structure/B1366276.png)